molecular formula C11H20O2 B072514 Cyclohexyl valerate CAS No. 1551-43-5

Cyclohexyl valerate

Cat. No.: B072514
CAS No.: 1551-43-5
M. Wt: 184.27 g/mol
InChI Key: YLCHTSSXNSNXSW-UHFFFAOYSA-N
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Description

Cyclohexyl valerate, also known as this compound, is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of cyclohexanol and pentanoic acid. The compound has a molecular formula of C11H20O2 and a molecular weight of 184.2753 . This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl valerate can be synthesized through the esterification reaction between cyclohexanol and pentanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Cyclohexanol+Pentanoic acidCyclohexyl pentanoate+Water\text{Cyclohexanol} + \text{Pentanoic acid} \rightarrow \text{this compound} + \text{Water} Cyclohexanol+Pentanoic acid→Cyclohexyl pentanoate+Water

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and pentanoic acid are mixed in stoichiometric amounts. The mixture is heated under reflux with an acid catalyst to drive the reaction to completion. The resulting ester is then purified through distillation to obtain high-purity cyclohexyl pentanoate.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclohexanol and pentanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed:

    Hydrolysis: Cyclohexanol and pentanoic acid.

    Reduction: Cyclohexanol and pentanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Cyclohexyl valerate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of cyclohexyl pentanoate primarily involves its hydrolysis to release cyclohexanol and pentanoic acid. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding alcohol and acid. This process is catalyzed by acids or bases, which facilitate the nucleophilic attack on the carbonyl carbon of the ester.

Comparison with Similar Compounds

Cyclohexyl valerate can be compared with other esters such as:

    Ethyl acetate: A common ester with a similar pleasant odor, used in solvents and flavorings.

    Methyl butyrate: Known for its fruity aroma, used in perfumes and flavorings.

    Isopropyl butyrate: Another ester with a pleasant odor, used in the fragrance industry.

Uniqueness: this compound is unique due to its specific combination of cyclohexanol and pentanoic acid, which imparts distinct physical and chemical properties. Its structure allows for specific interactions in biological systems and industrial applications, making it a valuable compound in various fields.

Properties

IUPAC Name

cyclohexyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCHTSSXNSNXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165811
Record name Cyclohexyl valerate
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

231.00 to 233.00 °C. @ 760.00 mm Hg
Record name Cyclohexyl pentanoate
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CAS No.

1551-43-5
Record name Cyclohexyl valerate
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Record name Cyclohexyl valerate
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Record name 1551-43-5
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Record name Cyclohexyl valerate
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Record name Cyclohexyl pentanoate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key thermodynamic properties of Cyclohexyl valerate?

A1: Researchers have utilized molecular and spectral data, alongside statistical thermodynamics, to determine the thermodynamic properties of this compound. This includes calculating its entropy and enthalpy of vaporization at various temperatures. Interestingly, the assumption of independent top rotations, applicable to other Cyclohexyl esters, proved inaccurate for this compound, highlighting its unique conformational behavior [, ].

Q2: How was the molecular structure of this compound characterized?

A2: Molecular mechanics, specifically employing the MM3 force field, was crucial in determining the geometry and internal rotation parameters of the this compound molecule. This approach facilitated the calculation and assignment of vibrational frequencies observed in its spectra, contributing to a deeper understanding of its structural characteristics [].

Q3: Can you elaborate on the experimental techniques employed to study the vapor pressure of this compound?

A3: Scientists utilized both the Knudsen and transpiration methods to precisely measure the vapor pressure of this compound over a range of temperatures. This data directly contributed to the determination of its standard molar enthalpy of vaporization. Furthermore, calorimetric measurements were conducted to independently verify these enthalpy values, enhancing the reliability of the findings [].

Q4: What insights did the analysis of Helichrysum italicum essential oil offer regarding Cyclohexyl esters?

A4: Research on the essential oil of Helichrysum italicum (Roth) G. Don revealed the presence of 2-methyl-cyclohexyl pentanoate as a significant component, constituting 11.1% of the oil composition. This finding underscores the occurrence of Cyclohexyl esters, particularly those with branched alkyl chains, in natural products [].

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